molecular formula C10H16ClN3O B1439894 2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride CAS No. 1220035-41-5

2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride

Cat. No. B1439894
CAS RN: 1220035-41-5
M. Wt: 229.71 g/mol
InChI Key: RLLWJMBBYMTQIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride, also known as AMPA, is an analogue of the neurotransmitter glutamate, which is a major excitatory neurotransmitter in the central nervous system. AMPA is an agonist of the AMPA receptor, which is a ligand-gated cation channel that is activated by glutamate. AMPA is used as a research tool to study the function of AMPA receptors and to investigate the physiological effects of glutamate.

Scientific Research Applications

Chromatography and Mass Spectrometry

This compound is utilized in chromatography and mass spectrometry as a standard or reference material. It helps in calibrating equipment, ensuring accuracy and precision in analytical methods. The compound’s stability under various conditions makes it suitable for use in these critical applications .

Anti-Fibrosis Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-fibrotic activities. These studies are particularly focused on treating diseases like liver fibrosis, where the inhibition of collagen formation is crucial. The compound has shown potential in inhibiting the expression of collagen and hydroxyproline in cell culture mediums .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. It’s used to create libraries of compounds that can be screened for various pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Chemical Biology

In chemical biology, this compound is used to construct novel heterocyclic compound libraries. These libraries are essential for discovering new drugs and understanding the biological mechanisms of action. The pyrimidine moiety, in particular, is a privileged structure in medicinal chemistry, and this compound aids in the exploration of its diverse biological activities .

Pharmacophore Development

As a pharmacophore, the compound contributes to the development of molecules with significant biological and therapeutic value. It acts as a core structure upon which other pharmacologically active moieties can be attached, leading to the creation of new medicinal agents .

Controlled Environment and Cleanroom Solutions

In environments where contamination control is critical, such as cleanrooms, this compound is used in the development of safety protocols and solutions. Its well-defined chemical properties allow for the creation of standards that ensure the integrity of controlled environments .

properties

IUPAC Name

2-amino-2-methyl-N-(pyridin-2-ylmethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-10(2,11)9(14)13-7-8-5-3-4-6-12-8;/h3-6H,7,11H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLWJMBBYMTQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCC1=CC=CC=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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